

# validating CC-90003's inhibition of ERK signaling with phospho-specific antibodies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CC-90003

Cat. No.: B10798849

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## Validating CC-90003's Inhibition of ERK Signaling: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **CC-90003**, a covalent inhibitor of ERK1/2, alongside other notable ERK inhibitors, Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994). The focus is on the validation of ERK signaling inhibition using phospho-specific antibodies, with supporting experimental data and detailed protocols.

### Introduction to ERK Inhibition

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a common driver in many cancers, making it a prime target for therapeutic intervention. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream nodes in this cascade.[3] Their activation, through phosphorylation, triggers a multitude of cellular processes. Consequently, inhibitors of ERK1/2 are a promising class of anti-cancer agents.

**CC-90003** is an orally available, irreversible inhibitor of ERK1/2.[1][4] It has demonstrated potent anti-proliferative activity in preclinical models of KRAS- and BRAF-mutant tumors.[5][6] This guide will delve into the experimental validation of **CC-90003**'s mechanism of action and compare its performance against other well-characterized ERK inhibitors.

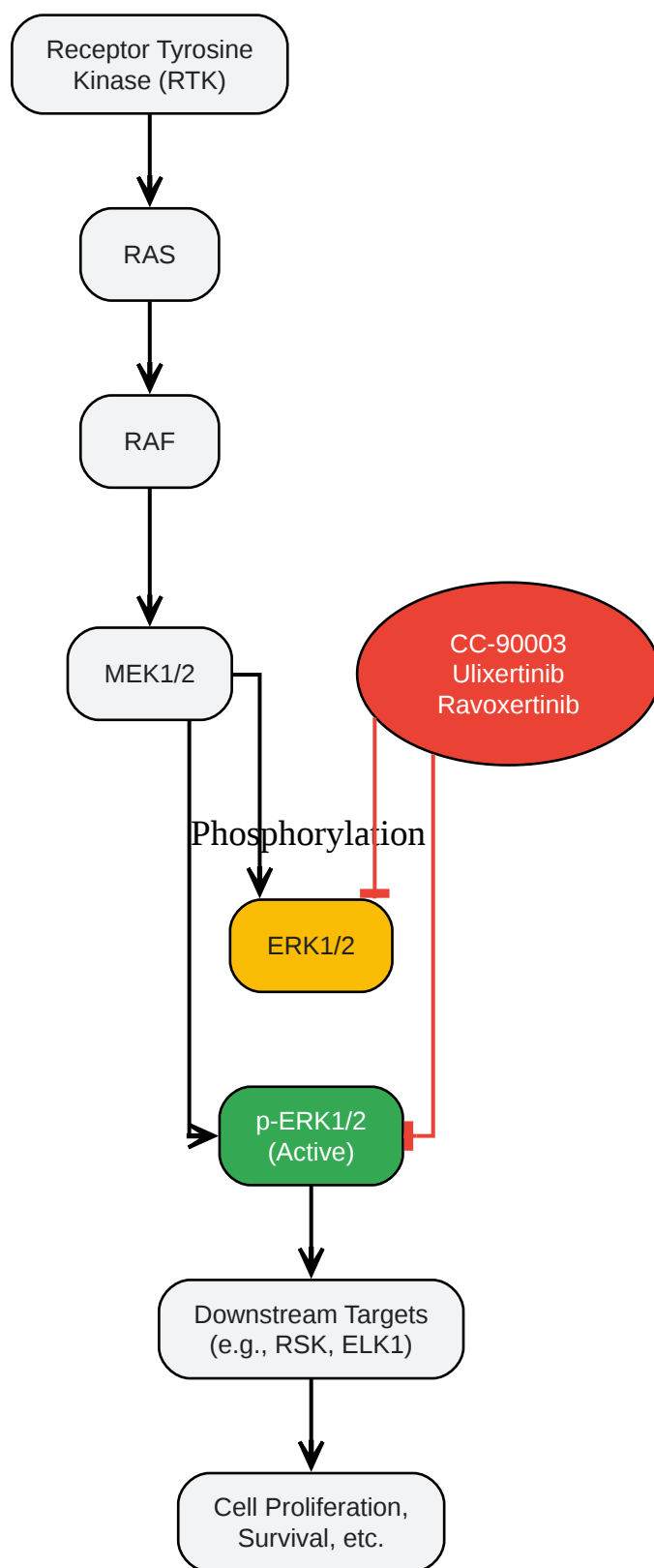
## Comparative Analysis of ERK Inhibitors

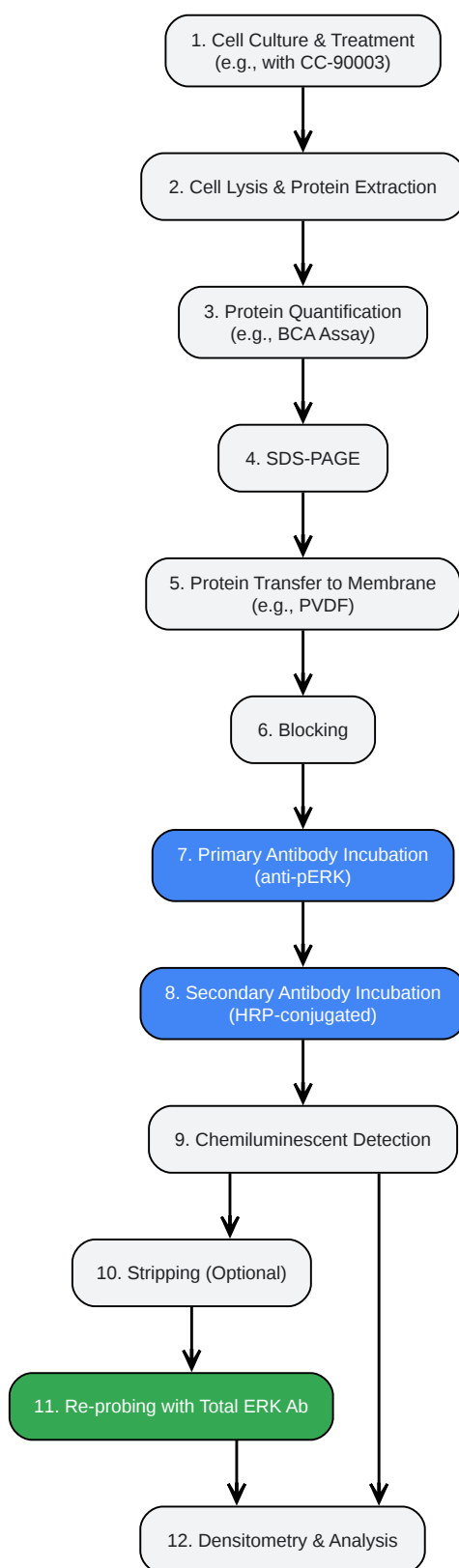
The following table summarizes the key characteristics and performance metrics of **CC-90003**, Ulixertinib, and Ravoxertinib, with a focus on their inhibitory activity against ERK and its phosphorylated form (pERK).

Inhibitor	Mechanism of Action	Target	Biochemical IC50/Ki	Cellular Effects on pERK	Reference Cell Lines
CC-90003	Covalent, Irreversible	ERK1/2	IC50: 10-20 nM[2][5][7]	Decreased pERK levels in some models, but increased levels in others.[5]	HCT-116 (colorectal), PDAC PAXF-2059 (pancreatic), LXFA-983 (lung)[5]
Ulixertinib (BVD-523)	Reversible, ATP-competitive	ERK1/2	Ki: 0.04 nM (ERK2)	Paradoxical increase in pERK levels, while downstream pRSK is inhibited.[4][8]	A375 (melanoma), various PDAC lines[4][8]
Ravoxertinib (GDC-0994)	Reversible, ATP-competitive	ERK1/2	IC50: 1.1 nM (ERK1), 0.3 nM (ERK2)[9][10]	Inhibits ERK phosphorylation.[11]	KHM-5M (melanoma), various cancer cell lines with BRAF mutations.[12]

## Signaling Pathway and Inhibition

The diagram below illustrates the canonical MAPK/ERK signaling pathway and the points of inhibition for the compared molecules.





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- To cite this document: BenchChem. [validating CC-90003's inhibition of ERK signaling with phospho-specific antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10798849#validating-cc-90003-s-inhibition-of-erk-signaling-with-phospho-specific-antibodies]

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